Glycopyrronium, threo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

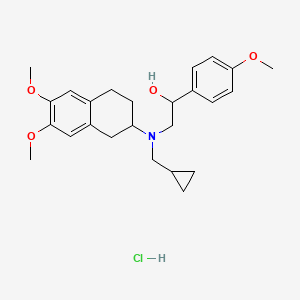

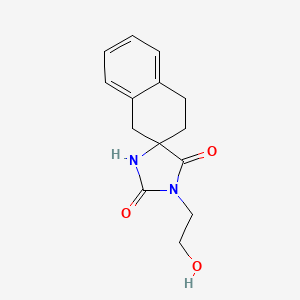

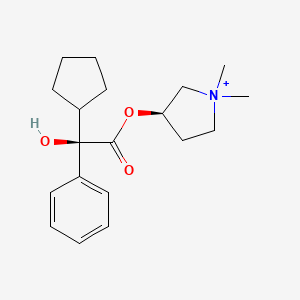

Glycopyrronium, threo- is a quaternary ammonium compound known for its anticholinergic properties. It is a racemic mixture of two enantiomers and is widely used in medical applications, particularly for its ability to inhibit muscarinic receptors. This compound is commonly employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and excessive drooling associated with neurological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glycopyrronium, threo- typically involves the reaction of tropic acid with pyrrolidine. The process includes several steps:

Esterification: Tropic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.

Amidation: The resulting methyl tropate is then reacted with pyrrolidine to form the corresponding amide.

Quaternization: The amide is quaternized using methyl iodide to produce glycopyrronium, threo-.

Industrial Production Methods

Industrial production of glycopyrronium, threo- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Glycopyrronium, threo- undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ammonium compounds.

Aplicaciones Científicas De Investigación

Glycopyrronium, threo- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving muscarinic receptors and their role in various physiological processes.

Medicine: Extensively used in the treatment of COPD, hyperhidrosis, and as an adjunct in anesthesia to reduce secretions.

Industry: Utilized in the formulation of pharmaceuticals and in the development of new therapeutic agents

Mecanismo De Acción

Glycopyrronium, threo- exerts its effects by competitively inhibiting muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition reduces secretions in the respiratory tract, gastrointestinal tract, and other glands. The compound primarily targets M3 muscarinic receptors, which are responsible for smooth muscle contraction and glandular secretion .

Comparación Con Compuestos Similares

Similar Compounds

Tiotropium: Another anticholinergic agent used for COPD, but with a longer duration of action.

Ipratropium: Similar in function but less potent and with a shorter duration of action.

Atropine: A non-selective muscarinic antagonist with broader applications but more side effects.

Uniqueness

Glycopyrronium, threo- is unique due to its balanced efficacy and safety profile. It offers a wider therapeutic window compared to tiotropium and ipratropium, making it a preferred choice for long-term management of COPD and other conditions requiring anticholinergic therapy .

Propiedades

Número CAS |

202185-74-8 |

|---|---|

Fórmula molecular |

C19H28NO3+ |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |

Clave InChI |

ANGKOCUUWGHLCE-MJGOQNOKSA-N |

SMILES isomérico |

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |

SMILES canónico |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.